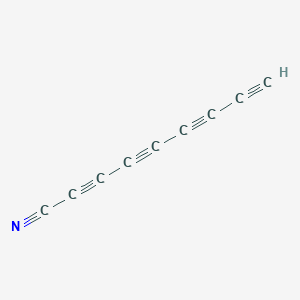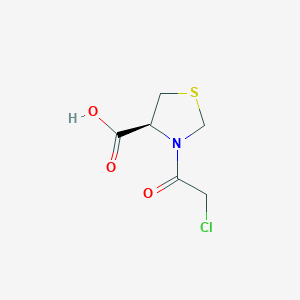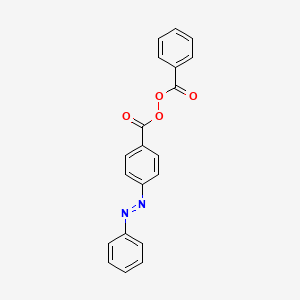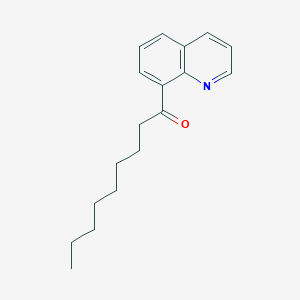
2-Hydrazinyl-4,5-diphenyl-1,3-selenazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-4,5-diphenyl-1,3-selenazole is a selenium-containing heterocyclic compound. Selenium, an element with properties similar to sulfur and oxygen, is essential in small amounts for human and animal health. The incorporation of selenium into heterocyclic compounds like this compound has garnered interest due to its potential biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole typically involves the reaction of hydrazine derivatives with selenazole precursors. One common method includes the heteroannulation of hydrazino derivatives with orthoesters or carbon disulfide in pyridine, followed by S-alkylation . The reaction conditions often require acidic or basic media to facilitate the Dimroth rearrangement, leading to the formation of the selenazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized, leading to the formation of selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-4,5-diphenyl-1,3-selenazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole involves its interaction with various molecular targets:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
MAO Inhibition: It inhibits the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters.
Comparación Con Compuestos Similares
1,3-Thiazol-2-yl Hydrazones: These compounds share structural similarities with 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole and exhibit comparable biological activities.
Selenazofurin: Another selenium-containing heterocycle with notable pharmacological properties.
Uniqueness: this compound stands out due to its specific hydrazinyl and diphenyl substitutions, which confer unique chemical reactivity and biological activity. Its ability to act as a selective MAO inhibitor and its antioxidant properties make it a valuable compound for further research and development .
Propiedades
Número CAS |
73753-35-2 |
|---|---|
Fórmula molecular |
C15H13N3Se |
Peso molecular |
314.25 g/mol |
Nombre IUPAC |
(4,5-diphenyl-1,3-selenazol-2-yl)hydrazine |
InChI |
InChI=1S/C15H13N3Se/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18) |
Clave InChI |
MHOWFMDISFAHDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C([Se]C(=N2)NN)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


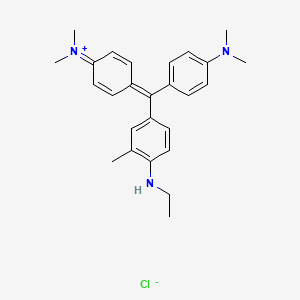
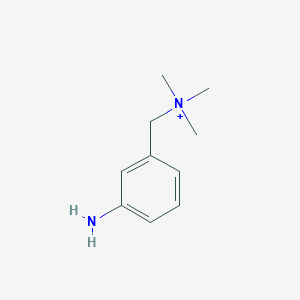
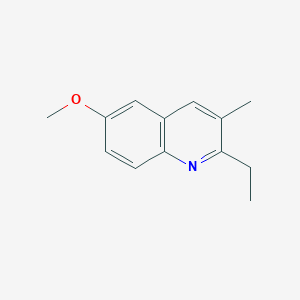
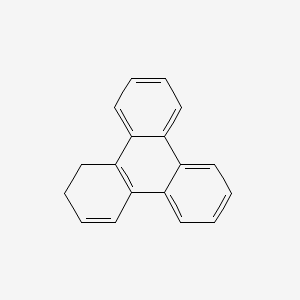
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
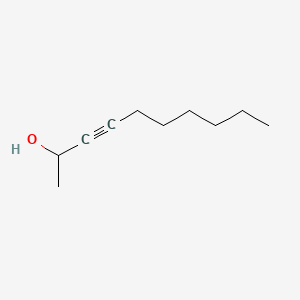
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
